molecular formula C17H22N4O B2948078 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide CAS No. 1797077-28-1

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide

Cat. No.: B2948078
CAS No.: 1797077-28-1
M. Wt: 298.39
InChI Key: JIURJFSNMIQZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine compounds, and various substituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and repair. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a phenylpropanamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIURJFSNMIQZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.